5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
Description
Properties
IUPAC Name |
[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVFCMXVZDVCLH-IEBUTITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C4(C2OC(=O)C)C)CC(CC5OC(=O)C)(C)OC(=O)C)OC(=O)C)C)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@@]4(C[C@@]5([C@H]([C@@]4([C@H]2OC(=O)C)C)C[C@@](C[C@@H]5OC(=O)C)(C)OC(=O)C)OC(=O)C)C)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Source Material and Initial Processing
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane is primarily isolated from plants in the Euphorbia genus, notably Euphorbia peplus and E. sanctae-catharinae. Fresh sap or air-dried aerial parts are subjected to methanol or ethanol extraction, followed by solvent partitioning to concentrate diterpenoid fractions.
Chromatographic Separation
Crude extracts undergo sequential column chromatography using silica gel and Sephadex LH-20. Reverse-phase HPLC with acetonitrile-water gradients (70:30 to 95:5) resolves the target compound from structurally similar premyrsinane diterpenes. Reported yields from natural sources range from 0.002–0.005% w/w.
Chemical Synthesis Strategies
Asymmetric Total Synthesis
The 10-step asymmetric synthesis developed by Fernández-Mateos et al. (2021) represents the most efficient route to date:
Key Synthetic Steps
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Nozaki-Hiyama-Kishi Coupling : Connects a seven-membered enone (dienophile) with a γ,δ-unsaturated ester (diene) to establish the core carbocycle.
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Curtin-Hammett-Controlled IMDA Reaction : Stereoconvergent intramolecular Diels-Alder cyclization at 80°C in toluene achieves the tricyclic framework with >95% diastereomeric excess.
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Selective Acetylation : Sequential protection of hydroxyl groups using acetic anhydride/pyridine (1:2) at 0°C.
Reaction Conditions Table
Semi-Synthetic Modifications
Patent US6432452B1 details derivatization of pepluane precursors through regioselective acylation:
Acetylation Protocol
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Dissolve 15-hydroxypepluane (1 eq) in anhydrous pyridine (10 mL/g).
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Add acetic anhydride (5 eq) dropwise at −20°C.
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Stir for 48h at 25°C, then quench with ice-water.
Purity Data : Final product shows 98.2% purity by HPLC (C18 column, 254 nm).
Purification and Stabilization
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:5) produces needle-like crystals suitable for X-ray diffraction analysis. Thermal stability studies indicate decomposition above 199.9°C.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 142.7 |
| Ethanol | 28.5 |
| Water | <0.1 |
Analytical Characterization
Spectroscopic Validation
Scalability and Industrial Considerations
The gram-scale synthesis demonstrated by Fernández-Mateos (2021) addresses previous limitations in diterpenoid production:
Process Economics
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Raw material cost: $12.50/g at 10g scale
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Total synthesis time: 14 days (including purification)
Chemical Reactions Analysis
Types of Reactions
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers depending on the nucleophile used.
Scientific Research Applications
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane has several applications in scientific research:
Chemistry: Used as a model compound for studying acetylation reactions and diterpenoid synthesis.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of high-purity natural products for research purposes.
Mechanism of Action
The mechanism of action of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in acetylation and deacetylation processes.
Pathways Involved: It influences pathways related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity and functionalization distinguish it from related natural and synthetic derivatives. Below is a comparative analysis based on molecular properties, applications, and stability:
Table 1: Comparative Analysis of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane and Related Compounds
Key Differences
Structural Complexity :
- The target compound’s five acetoxy groups and benzoyloxy substitution contrast sharply with simpler aldehydes (e.g., 4-hydroxybenzaldehyde) or polyols (e.g., BBP00157). This complexity increases its molecular weight by ~5.7× compared to 4-hydroxybenzaldehyde .
Bioactivity and Applications: While 4-hydroxybenzaldehyde is used in flavoring and synthesis, the target compound’s role in cytochrome P450c17 assays highlights its niche in enzymatic studies . Sculponeatin O and 1-Hydroxybaccatin I (≥96% purity) share similar applications as reference standards but belong to distinct chemical classes (triterpenoids vs. taxane derivatives) .
Stability :
- The compound’s ester-rich structure necessitates cryogenic storage (-20°C to -80°C), unlike 4-hydroxybenzaldehyde, which remains stable at room temperature .
Research Findings and Implications
- Synthesis Challenges : The compound’s multiple ester groups complicate synthesis, requiring precise acetylation and benzoylation steps .
- Market Availability : Supplied by specialized vendors like Chemfaces and Shanghai Tongtian Biotech, it is priced as a premium reference standard due to its complexity .
Q & A
Q. How can researchers confirm the structural identity and purity of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane in novel extracts?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze - and -NMR to identify functional groups (e.g., acetate, benzoyl, hydroxyl) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) can verify the molecular formula (, MW 700.78 g/mol) and fragmentation patterns .
- Chromatography : Use HPLC or UPLC with a reference standard for retention time matching and purity assessment (≥95% purity recommended) .
Q. What are the recommended storage conditions and solubility profiles for this compound?
- Methodological Answer :
- Solubility : The compound is soluble in dimethyl sulfoxide (DMSO), as indicated in standardized solubility testing (10 µM in DMSO) .
- Storage : Store lyophilized or in solution at -20°C under inert gas (e.g., argon) to prevent hydrolysis of acetyl/benzoyl groups. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. What challenges arise in synthesizing this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Regioselective Acetylation : Multiple hydroxyl groups require stepwise protection/deprotection. Use orthogonal protecting groups (e.g., TBS for hydroxyls, benzoyl for specific positions) .
- Purification : Silica gel chromatography or preparative HPLC is critical due to polarity overlap with byproducts. Optimize mobile phases (e.g., acetonitrile/water gradients) .
- Scalability : Pilot small-scale reactions (<100 mg) before scaling up to minimize resource waste .
Q. How can researchers resolve contradictions in chromatographic retention data across studies?
- Methodological Answer :
- Standardized Conditions : Adopt identical HPLC/UPLC parameters (column type, gradient, temperature) as cited studies. For example, use a C18 column with 0.1% formic acid in water/acetonitrile .
- Cross-Validation : Compare retention times with structurally similar compounds (e.g., pepluane derivatives) and reference standards from authoritative labs (e.g., National Institutes for Food and Drug Control) .
Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Environmental Stability : Conduct hydrolysis studies under varying pH/temperature to evaluate degradation kinetics. Use LC-MS to identify breakdown products .
- Ecotoxicology : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna or algal growth inhibition tests). Correlate results with logP (, predicted logP ~2.5) to model bioaccumulation potential .
Notes for Experimental Design
- Natural Source Identification : While the compound is listed in Traditional Chinese Medicine (TCM)-related catalogs , its exact plant source remains unconfirmed. Prioritize phytochemical screening of Euphorbia or Peplis species using LC-MS-guided fractionation.
- Bioactivity Studies : Design dose-response assays (e.g., cytotoxicity, anti-inflammatory) with positive controls (e.g., paclitaxel for cytotoxicity) and validate via siRNA or CRISPR knockouts to identify molecular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
